

3-Bromo-N,N-dimethyl-5-nitrobenzamide

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B1604475

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-N,N-dimethyl-5-nitrobenzamide**

Executive Summary

This technical guide provides a comprehensive overview of **3-Bromo-N,N-dimethyl-5-nitrobenzamide**, a key chemical intermediate in contemporary drug discovery and chemical biology. The document details the molecule's fundamental physicochemical properties, provides a validated protocol for its synthesis and characterization, and explores its primary application as a building block in the development of targeted protein degraders. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this compound for its effective utilization in research and development programs.

Molecular Identity and Physicochemical Properties

3-Bromo-N,N-dimethyl-5-nitrobenzamide (CAS Number: 929000-26-0) is a substituted aromatic amide featuring a benzene ring functionalized with bromo, nitro, and N,N-dimethylbenzamide groups.^[1] The strategic placement of these groups, particularly the electron-withdrawing nitro group and the synthetically versatile bromine atom, makes it a valuable scaffold in medicinal chemistry.

Core Compound Data

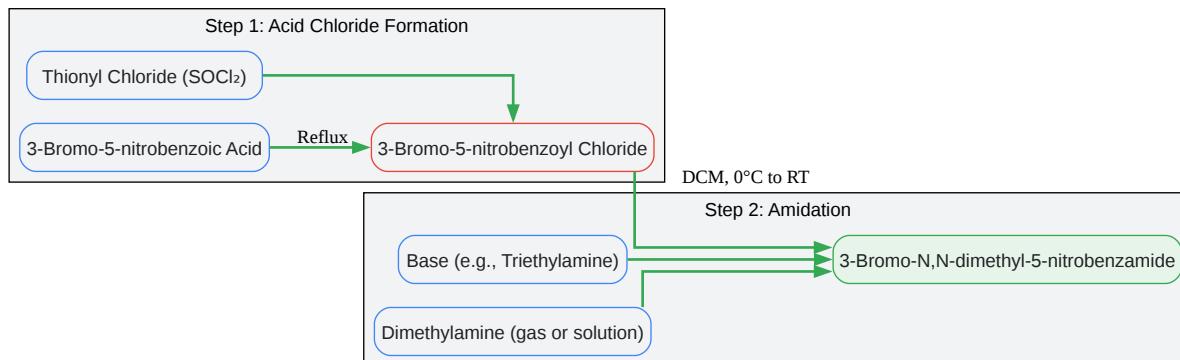
The essential properties of **3-Bromo-N,N-dimethyl-5-nitrobenzamide** are summarized below.

Property	Value	Source(s)
CAS Number	929000-26-0	[1]
Molecular Formula	C ₉ H ₉ BrN ₂ O ₃	[1]
Molecular Weight	273.1 g/mol	[1]
Appearance	Solid	
Purity	Typically ≥96-98%	[1]
Storage	Sealed in a dry environment at 2-8°C or room temperature.	[1]

Computed Physicochemical Properties

Computational models provide further insight into the molecule's behavior in biological and chemical systems. These values are critical for designing molecules with appropriate pharmacokinetic and pharmacodynamic profiles.

Descriptor	Value	Significance	Source(s)
InChI Key	PTTSRYCEMAFIIT-UHFFFAOYSA-N	Standardized unique identifier	
Topological Polar Surface Area (TPSA)	63.45 Å ²	Predicts drug transport properties (e.g., cell permeability)	[2]
LogP	2.84	Measures lipophilicity, affecting solubility and membrane permeability	[2]
Hydrogen Bond Acceptors	3	Influences binding interactions and solubility	[2]
Hydrogen Bond Donors	0	Influences binding interactions and solubility	[2]
Rotatable Bonds	4	Relates to conformational flexibility	[2]


Synthesis and Purification

The synthesis of **3-Bromo-N,N-dimethyl-5-nitrobenzamide** is typically achieved via the amidation of a 3-bromo-5-nitrobenzoic acid derivative. The causality behind this strategy lies in the robust and high-yielding nature of nucleophilic acyl substitution, where the amine (dimethylamine) attacks the activated carboxylic acid derivative.

Retrosynthetic Analysis and Workflow

The most direct synthetic route involves the reaction between 3-bromo-5-nitrobenzoyl chloride and dimethylamine. The benzoyl chloride is readily prepared from the commercially available 3-

bromo-5-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride. This two-step process is efficient and scalable.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Bromo-N,N-dimethyl-5-nitrobenzamide**.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the product is confirmed by standard analytical techniques as described in Section 4.0.

Step 1: Formation of 3-Bromo-5-nitrobenzoyl Chloride

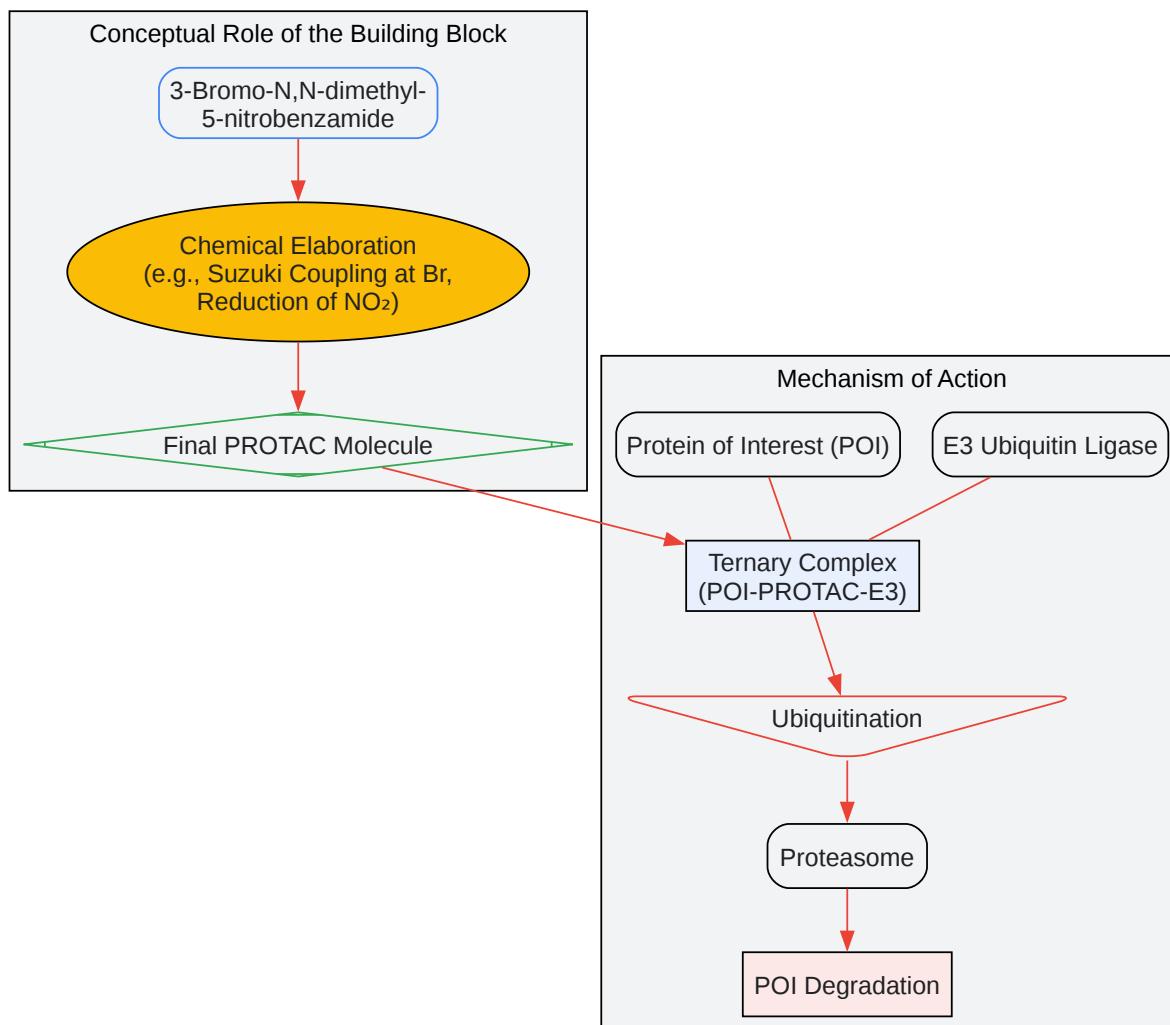
- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).
- Add thionyl chloride (SOCl_2) (5.0 eq) portion-wise under a nitrogen atmosphere in a fume hood.

- Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride, an oily residue, is typically used in the next step without further purification.

Step 2: Amidation to form **3-Bromo-N,N-dimethyl-5-nitrobenzamide**

- Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) in a new flask.
- Cool the solution to 0°C using an ice bath.
- To this solution, add a solution of dimethylamine (2.5 eq, e.g., 2M solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine (3.0 eq) dropwise. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The crude solid product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the final product with high purity.

Analytical Characterization


Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is expected to show distinct signals for the three aromatic protons and the two methyl groups of the dimethylamide moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.^[3] ^{13}C NMR will show nine distinct carbon signals corresponding to the molecular structure.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak $[\text{M}+\text{H}]^+$ at approximately 274.0 m/z and $[\text{M}+\text{Na}]^+$ at approximately 296.0 m/z, confirming the molecular weight. The characteristic isotopic pattern of bromine ($^{79}\text{Br}/^{81}\text{Br}$ in a ~1:1 ratio) will be observable in the mass spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups: a strong carbonyl (C=O) stretch of the tertiary amide around 1630-1660 cm^{-1} and strong asymmetric and symmetric stretches for the nitro group (NO_2) around 1530 cm^{-1} and 1350 cm^{-1} , respectively.

Applications in Drug Discovery and Chemical Biology

The primary utility of **3-Bromo-N,N-dimethyl-5-nitrobenzamide** lies in its role as a versatile building block, particularly for the synthesis of targeted protein degraders.^[1] This class of therapeutics, which includes technologies like PROTACs (Proteolysis-Targeting Chimeras), operates by inducing the degradation of disease-causing proteins.

The compound serves as a "linker" or fragment that can be elaborated. The bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of ligands that bind to a protein of interest. The nitro group can be readily reduced to an amine, providing another point for chemical modification or for serving as a hydrogen bond donor in a protein-ligand interaction.

[Click to download full resolution via product page](#)

Caption: Role of the building block in forming a PROTAC for targeted protein degradation.

Safety, Handling, and Storage

As with all laboratory chemicals, **3-Bromo-N,N-dimethyl-5-nitrobenzamide** should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is proprietary to the supplier, general precautions for related halo-nitroaromatic compounds should be followed.[4][5]

Guideline	Recommendation
Personal Protective Equipment (PPE)	Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]
Handling	Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area or fume hood.[4]
First Aid (In case of exposure)	Skin: Wash off with soap and plenty of water. Eyes: Flush with water as a precaution. Ingestion: Rinse mouth with water. In all cases, consult a physician.
Storage	Keep the container tightly closed in a dry, cool, and well-ventilated place.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-5-nitrobenzamide | 54321-80-1 | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Bromo-N,N-dimethyl-5-nitrobenzamide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604475#3-bromo-n-n-dimethyl-5-nitrobenzamide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com